![molecular formula C8H16Cl2O2 B12517576 1-Chloro-4-[(4-chlorobutyl)peroxy]butane CAS No. 686318-98-9](/img/structure/B12517576.png)
1-Chloro-4-[(4-chlorobutyl)peroxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(4-chlorobutyl)peroxy]butane is an organic compound with the molecular formula C8H16Cl2O2 It is a chlorinated ether, characterized by the presence of both chlorine and peroxide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(4-chlorobutyl)peroxy]butane can be synthesized through the reaction of 1-chloro-4-chlorobutane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at optimal temperatures and pressures to ensure high yield and purity. The process may also include steps for purification and separation of the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(4-chlorobutyl)peroxy]butane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of more complex oxygenated compounds.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(4-chlorobutyl)peroxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving peroxides.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-chloro-4-[(4-chlorobutyl)peroxy]butane exerts its effects involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage, generating free radicals that can initiate a variety of chemical reactions. These radicals can interact with cellular components, leading to oxidative stress or other biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobutane: Similar in structure but contains a bromine atom instead of a peroxide group.
1-Chloro-4-phenylbutane: Contains a phenyl group instead of a peroxide group.
4,4’-Dichlorodibutyl ether: Similar ether structure but lacks the peroxide group.
Propiedades
Número CAS |
686318-98-9 |
|---|---|
Fórmula molecular |
C8H16Cl2O2 |
Peso molecular |
215.11 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chlorobutylperoxy)butane |
InChI |
InChI=1S/C8H16Cl2O2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2 |
Clave InChI |
UCAYWURUSABDOJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)COOCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
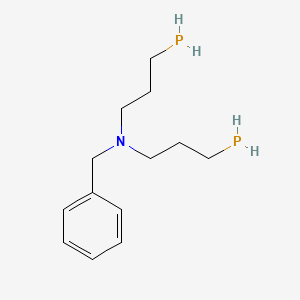
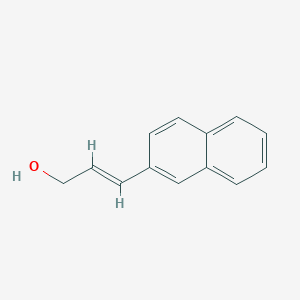
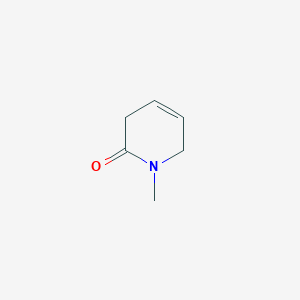
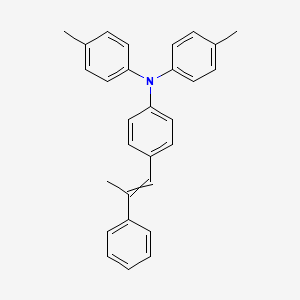
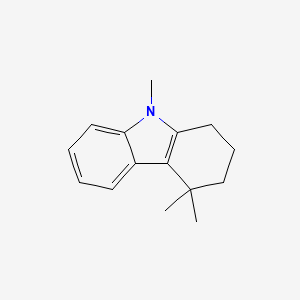
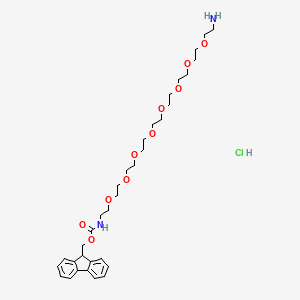
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
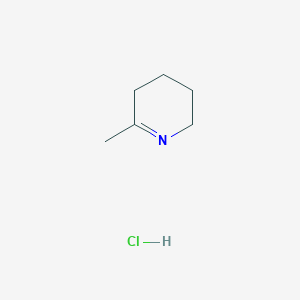
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
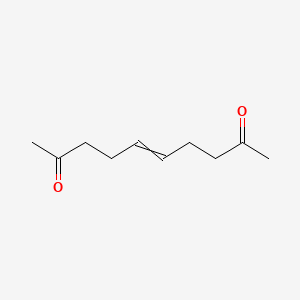
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
